2-(2-(Trifluoromethyl)phenyl)nicotinic acid

Description

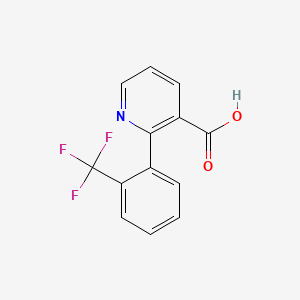

2-(2-(Trifluoromethyl)phenyl)nicotinic acid is a nicotinic acid derivative featuring a trifluoromethyl-substituted phenyl ring attached to the pyridine core at the 2-position. This compound is structurally characterized by its dual aromatic systems: a nicotinic acid moiety (pyridine-3-carboxylic acid) and a 2-(trifluoromethyl)phenyl group. The trifluoromethyl (-CF₃) group is a key functional moiety known to enhance lipophilicity, metabolic stability, and binding affinity in medicinal chemistry applications .

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-2-1-4-8(10)11-9(12(18)19)5-3-7-17-11/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZIJBXDNMQYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680772 | |

| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225923-56-7 | |

| Record name | 2-[2-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(2-(Trifluoromethyl)phenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of fluorinated acetic anhydride with substituted nicotinic acid[2][2]. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product[2][2].

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols in the presence of thionyl chloride (SOCl₂) or other acylating agents to form esters. For example, treatment with methanol and SOCl₂ in toluene at 80°C yields methyl 2-(2-(trifluoromethyl)phenyl)nicotinate .

-

Amidation : Reacts with primary or secondary amines to form amides. A study demonstrated that reacting the acid chloride derivative with 4-aminopyridine in dichloromethane (DCM) produced N-(pyridin-4-yl)-2-(2-(trifluoromethyl)phenyl)nicotinamide .

Table 1: Reaction Conditions for Carboxylic Acid Derivatives

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH, toluene, 80°C, 3h | Methyl ester | 85% | |

| Amidation | SOCl₂, DCM, 4-aminopyridine, RT | Nicotinamide derivative | 72% |

Electrophilic Aromatic Substitution

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 100°C, yielding nitro-substituted derivatives predominantly at the para position relative to the trifluoromethyl group .

-

Halogenation : Bromination with Br₂/FeBr₃ under reflux produces 5-bromo-2-(2-(trifluoromethyl)phenyl)nicotinic acid .

Cross-Coupling Reactions

The pyridine and phenyl rings participate in transition-metal-catalyzed coupling:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst to form biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid in THF/Na₂CO₃ at 80°C yields 2-(4-methoxyphenyl)-6-(2-(trifluoromethyl)phenyl)nicotinic acid .

-

Buchwald-Hartwig Amination : Forms aryl amines when reacted with anilines using Pd₂(dba)₃ and Xantphos.

Table 2: Cross-Coupling Reaction Data

| Reaction Type | Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄ | Biaryl derivative | 68% | |

| Buchwald-Hartwig | 4-NH₂C₆H₄ | Pd₂(dba)₃/Xantphos | Aryl amine | 61% |

Decarboxylation and Ring Functionalization

-

Thermal Decarboxylation : Heating above 200°C in quinoline with Cu powder removes the carboxylic acid group, yielding 2-(2-(trifluoromethyl)phenyl)pyridine .

-

Oxidation/Reduction : The pyridine ring resists hydrogenation under standard conditions but undergoes selective reduction with LiAlH₄ to form tetrahydro derivatives .

Biological Activity and Mechanism

Derivatives of this compound exhibit:

-

Antiviral Activity : Inhibits HIV-1 reverse transcriptase (IC₅₀ = 14 µM) by dual-site allosteric binding .

-

Herbicidal Properties : Serves as a precursor for trifluoromethylpyridine-based agrochemicals like fluazifop .

Structural and Electronic Effects

Scientific Research Applications

2-(2-(Trifluoromethyl)phenyl)nicotinic acid has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties . Additionally, it finds applications in the industry as a precursor for the production of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

The position and nature of substituents on the nicotinic acid and phenyl rings critically influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Trifluoromethyl Positioning : The target compound’s -CF₃ group on the ortho position of the phenyl ring (vs. meta in Niflumic Acid) may sterically hinder interactions with biological targets.

- Acidity: The carboxylic acid group (pKa ~2.5–3.0 for nicotinic acid derivatives) is influenced by electron-withdrawing -CF₃, enhancing acidity compared to non-fluorinated analogs .

- Lipophilicity: The -CF₃ group increases logP values, improving membrane permeability. For example, Flunixin’s logP is ~3.5, whereas non-fluorinated analogs (e.g., nicotinic acid) have logP <1 .

Pharmacological Profiles

- RBP4 Antagonism: The target compound’s derivative (compound 54 in ) showed nanomolar binding affinity for RBP4, a protein implicated in metabolic disorders. This contrasts with Flunixin and Niflumic Acid, which target cyclooxygenase (COX) enzymes .

- Anti-inflammatory Activity: Niflumic Acid inhibits COX-2 (IC₅₀ = 0.3 µM), while Flunixin is a non-selective COX inhibitor (IC₅₀ = 0.03 µM for COX-1) . The target compound’s lack of an anilino group may preclude COX binding.

Biological Activity

2-(2-(Trifluoromethyl)phenyl)nicotinic acid (CAS No. 1225923-56-7) is a compound of increasing interest in biomedical research due to its multifaceted biological activities. This article provides a comprehensive overview of its biological mechanisms, cellular effects, pharmacokinetics, and potential therapeutic applications.

Target of Action

The primary target of this compound is lipid metabolism. It acts as a modulator of lipid profiles, influencing low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides levels, making it a candidate for therapies addressing dyslipidemia.

Biochemical Pathways

This compound is derived from nicotinic acid, which is crucial for synthesizing nicotinamide adenine dinucleotide (NAD). NAD is essential for various oxidation-reduction reactions in the body, implicating this compound in metabolic pathways related to energy production and cellular respiration.

Cellular Effects

Influence on Cell Signaling

In vitro studies have demonstrated that this compound can modulate the activity of nicotinic acetylcholine receptors (nAChRs). These receptors are integral to various signaling pathways that regulate cellular metabolism and gene expression.

Effects on Different Cell Types

The compound has shown varying effects on different cell types. For instance, it has been observed to enhance metabolic adaptation in hepatocytes, indicating its potential role in liver function and metabolic disorders.

Pharmacokinetics

Absorption and Distribution

Research indicates that this compound can be administered orally, with gradual release observed over time. This slow release may facilitate sustained biological effects, making it suitable for chronic conditions requiring long-term management.

Dosage Effects in Animal Models

Studies involving animal models have revealed that the biological effects of this compound are dose-dependent. Lower doses may enhance metabolic functions, while higher doses could lead to adverse effects such as mitochondrial dysfunction and oxidative stress.

Metabolic Pathways

The compound interacts with enzymes involved in nicotinic acid metabolism, particularly nicotinate phosphoribosyltransferase. This interaction underscores its role in the salvage pathway of nicotinic acid metabolism, which is vital for maintaining NAD levels in cells.

Case Studies and Research Findings

A series of studies have explored the therapeutic potential of this compound:

- Study on Lipid Metabolism : In a controlled study, the compound was administered to subjects with dyslipidemia. Results indicated significant reductions in LDL-C and triglycerides after treatment over several weeks.

- Cancer Research : Another study investigated its effects on tumor growth in NAPRT1-deficient xenografts. Co-treatment with nicotinic acid derivatives showed enhanced tumor growth resistance, suggesting a potential role in cancer therapy .

- Antimicrobial Activity : Preliminary investigations into antimicrobial properties revealed that derivatives of this compound exhibited activity against various pathogens, indicating its potential application in treating infections .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Lipid Modulation | Modifies LDL-C and HDL-C levels; potential use in dyslipidemia therapy |

| Cell Signaling | Activates/inhibits nAChRs; influences metabolic pathways |

| Antimicrobial Properties | Exhibits activity against specific bacterial strains |

| Cancer Therapy Potential | Enhances efficacy of treatments in NAPRT1-deficient tumors |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.